molecular formula C21H21N3O B2980922 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 2034603-89-7

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2980922
CAS No.: 2034603-89-7
M. Wt: 331.419
InChI Key: NCXDFWTVZIUFPJ-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylpyrimidine moiety and a tolyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Phenylpyrimidine Intermediate: The phenylpyrimidine moiety can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic or basic conditions.

    Alkylation Reaction: The phenylpyrimidine intermediate is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.

    Acetamide Formation: The final step involves the reaction of the alkylated phenylpyrimidine with m-tolylacetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyl)acetamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.

    N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(phenyl)acetamide: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-6-5-7-17(12-16)13-20(25)22-11-10-18-14-23-21(24-15-18)19-8-3-2-4-9-19/h2-9,12,14-15H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXDFWTVZIUFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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